![molecular formula C8H13ClN2 B1432994 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1394040-48-2](/img/structure/B1432994.png)
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride
Overview
Description
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a pyrrolopyridine ring system. The synthesis of this compound is a complex process, and it requires a skilled chemist to produce it in a laboratory setting.
Scientific Research Applications
Efficient Synthesis Methods
- An efficient synthesis method for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation. This process has been scaled up for multigram production and is applicable to various N6-substituted analogues (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Synthesis of Derivatives
- The compound serves as a building block for creating 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, demonstrating its versatility in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Structural and Optical Studies
- Structural and optical properties of related pyridine derivatives have been extensively studied, providing insight into their potential applications in electronics and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Enzyme Inhibition
- Some derivatives have been evaluated for their inhibitory properties against enzymes like xanthine oxidase, suggesting potential applications in medicinal chemistry (Schneller, Hosmane, MacCartney, & Hessinger, 1978).
Novel Synthesis Approaches
- Novel synthesis routes for various pyrrolopyridine derivatives have been developed, highlighting the compound's role in facilitating the creation of complex organic structures (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHDRDWPLJCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride | |
CAS RN |
1394040-48-2 | |
Record name | 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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